An In-depth Technical Guide to N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride: Synthesis, Characterization, and Potential Pharmacological Applications
An In-depth Technical Guide to N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride: Synthesis, Characterization, and Potential Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Although a less-documented specific derivative, this guide constructs a robust framework for its synthesis, purification, and characterization based on established methodologies for analogous quinazoline guanidine compounds. Drawing upon the known pharmacological activities of this class of molecules, particularly as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), this document explores the potential therapeutic applications in cardiovascular diseases, inflammation, and oncology. Detailed experimental protocols, data interpretation guidelines, and analytical methods are presented to equip researchers with the necessary knowledge to investigate this promising compound.
Introduction: The Quinazoline Guanidine Scaffold
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse and potent biological activities.[1] The fusion of a pyrimidine ring with a benzene ring forms the core quinazoline structure, which serves as a versatile scaffold for the development of therapeutic agents. When functionalized with a guanidine moiety, a strongly basic group, the resulting quinazoline guanidine derivatives often exhibit unique pharmacological profiles.
The guanidinium group, protonated at physiological pH, can engage in multiple hydrogen bonding interactions, a key feature for binding to biological targets.[2] Several guanidine-containing quinazoline derivatives have been identified as potent inhibitors of the sodium-hydrogen exchanger type 1 (NHE-1), a membrane protein implicated in various pathologies, including ischemia-reperfusion injury and cardiac hypertrophy.[3][4] Furthermore, this class of compounds has shown promise as anti-inflammatory, antiplatelet, and even anticancer agents, highlighting their therapeutic potential.[5][6]
This guide focuses on the specific derivative, N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride, providing a detailed exploration of its chemical properties and a roadmap for its scientific investigation.
Molecular Structure and Properties
The chemical structure of N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride is presented below. The molecule consists of a quinazoline core substituted with three methyl groups at positions 4, 6, and 7, and a guanidine group at position 2. The hydrochloride salt form enhances its solubility in aqueous media.
Chemical Structure:
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C13H18ClN5 |
| Molecular Weight | 279.77 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
| pKa (Guanidinium group) | ~12.5 (highly basic) |
Synthesis and Purification
The synthesis of N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride can be achieved through a multi-step process, leveraging established methods for the construction of the quinazoline ring and the subsequent introduction of the guanidine moiety. A plausible synthetic route is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-4,6,7-trimethylquinazoline
A common route to 2-aminoquinazolines involves the cyclization of an appropriately substituted anthranilonitrile derivative.
-
Starting Material: 2-Amino-4,5-dimethylbenzonitrile.
-
Reaction: React 2-amino-4,5-dimethylbenzonitrile with a suitable reagent to introduce the remaining atoms of the pyrimidine ring. A common method is the reaction with cyanamide or a derivative.
-
Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a base.
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Step 2: Guanidinylation of 2-Amino-4,6,7-trimethylquinazoline
The introduction of the guanidine moiety can be achieved by reacting the 2-aminoquinazoline with a guanidinylating agent.
-
Reaction: A well-established method is the reaction of the 2-aminoquinazoline with cyanoguanidine under acidic conditions.[6]
-
Conditions: The reaction is typically performed in an aqueous acidic medium, for example, by heating with hydrochloric acid.
-
Mechanism: The reaction proceeds via the addition of the amino group to the nitrile of cyanoguanidine, followed by cyclization.
Alternative Guanidinylation Protocol:
An alternative approach involves the reaction of a 2-chloro-4,6,7-trimethylquinazoline intermediate with guanidine hydrochloride.
-
Preparation of 2-chloro-4,6,7-trimethylquinazoline: This intermediate can be synthesized from the corresponding quinazolinone by treatment with a chlorinating agent like phosphorus oxychloride.
-
Reaction with Guanidine: The 2-chloroquinazoline is then reacted with guanidine hydrochloride in the presence of a base to yield the desired product.
Step 3: Formation of the Hydrochloride Salt
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Procedure: The free base of N-(4,6,7-trimethylquinazolin-2-yl)guanidine is dissolved in a suitable solvent like ethanol or isopropanol.
-
Acidification: A solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or dioxane) is added dropwise until precipitation is complete.
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Isolation: The resulting hydrochloride salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Structural Characterization
The identity and purity of the synthesized N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride must be confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline ring, the methyl groups, and the protons of the guanidinium group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.[7][8]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the quaternary carbons of the quinazoline ring and the guanidinium carbon.[9]
Expected ¹H NMR Signals (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 - 2.5 | s | 9H | 3 x CH₃ |
| ~7.0 - 7.5 | m | 2H | Aromatic CH |
| ~7.5 - 8.5 | br s | 4H | Guanidinium NH₂ |
| ~9.0 - 9.5 | br s | 1H | Guanidinium NH |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including N-H stretching vibrations of the guanidinium group and C=N and C=C stretching vibrations of the quinazoline ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound by providing an accurate mass measurement of the molecular ion.
Potential Pharmacological Activity and Mechanism of Action
Based on the pharmacological profiles of structurally related quinazoline guanidine derivatives, N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride is a promising candidate for several therapeutic applications.
Inhibition of Na+/H+ Exchanger (NHE-1)
Numerous studies have demonstrated that guanidine derivatives of quinazoline are potent inhibitors of NHE-1.[3][4] NHE-1 is a key regulator of intracellular pH and is involved in cellular processes such as proliferation, migration, and apoptosis. Its overactivation is associated with various cardiovascular diseases.
Caption: Potential mechanism of action via NHE-1 inhibition.
Anti-inflammatory and Antiplatelet Activity
Some quinazoline guanidine derivatives have been reported to possess anti-inflammatory and antiplatelet properties.[5] These effects may be linked to the modulation of inflammatory signaling pathways or interference with platelet aggregation mechanisms.
Anticancer Potential
The quinazoline scaffold is present in several approved anticancer drugs that target protein kinases. While the primary target of this guanidine derivative may be NHE-1, inhibition of this exchanger can also impact tumor cell survival and proliferation, suggesting a potential role in oncology research.[1]
Analytical Methods for Purity and Quantification
Ensuring the purity and accurately quantifying the concentration of N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride is essential for reliable biological testing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC Method Development
Due to the polar and basic nature of guanidine compounds, reversed-phase HPLC can be challenging. However, with appropriate column chemistry and mobile phase modifiers, a robust method can be developed.[10][11][12]
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 with polar end-capping or a HILIC column |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | Optimized to achieve good peak shape and resolution |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Conclusion
N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride represents a promising, yet underexplored, member of the pharmacologically significant quinazoline guanidine family. This technical guide provides a comprehensive foundation for its synthesis, characterization, and potential biological evaluation. By leveraging established chemical principles and drawing parallels with structurally related compounds, researchers are well-equipped to unlock the therapeutic potential of this intriguing molecule. The proposed investigations into its activity as an NHE-1 inhibitor and its potential applications in cardiovascular disease, inflammation, and cancer could lead to the development of novel therapeutic agents.
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